Benzeneacetic acid, a-nitro-

Descripción

BenchChem offers high-quality Benzeneacetic acid, a-nitro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzeneacetic acid, a-nitro- including the price, delivery time, and more detailed information at info@benchchem.com.

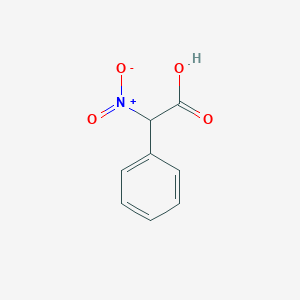

Structure

3D Structure

Propiedades

IUPAC Name |

2-nitro-2-phenylacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO4/c10-8(11)7(9(12)13)6-4-2-1-3-5-6/h1-5,7H,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYJIMEQNTHFXMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical structure and physical properties of Benzeneacetic acid, a-nitro-

Benzeneacetic acid, α -nitro-: Chemical Architecture, Synthetic Methodologies, and Applications in Advanced Drug Development

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

Benzeneacetic acid, α -nitro- (commonly known as 2-nitro-2-phenylacetic acid) is a highly specialized bifunctional organic compound[1]. Characterized by an aromatic phenyl ring, an α -nitro group, and a terminal carboxylic acid, this molecule serves as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs) and smart polymeric materials[2]. This whitepaper explores its physicochemical properties, outlines self-validating synthetic protocols, and details its downstream applications in modern drug development.

Chemical Structure & Physicochemical Profiling

The unique reactivity of α -nitrobenzeneacetic acid stems from its structural arrangement. The presence of the strongly electron-withdrawing nitro group at the α -position exerts a significant inductive effect, stabilizing the carboxylate anion and thereby lowering the pKa of the carboxylic acid relative to unsubstituted phenylacetic acid. Furthermore, the α -proton is highly acidic due to resonance stabilization from both the nitro and carboxylate groups, making it a versatile site for further electrophilic functionalization[1].

Table 1: Fundamental Chemical Identifiers and Properties

| Property | Value / Description |

| Chemical Name | Benzeneacetic acid, α -nitro- |

| Common Synonyms | 2-nitro-2-phenylacetic acid; α -nitrophenylacetic acid |

| Molecular Formula | C₈H₇NO₄ |

| Molecular Weight | 181.15 g/mol |

| InChIKey | JYJIMEQNTHFXMT-UHFFFAOYSA-N[3] |

| SMILES | OC(=O)C(=O)C1=CC=CC=C1[1] |

| Key Functional Groups | Carboxylic acid (-COOH), Nitro (-NO₂), Phenyl (-C₆H₅) |

Synthetic Methodologies & Self-Validating Protocols

The synthesis of α -nitrobenzeneacetic acid and its downstream derivatives requires precise control over reaction conditions to prevent unwanted aromatic ring nitration or oxidative degradation. The following protocol outlines the synthesis of the α -nitro intermediate and its subsequent conversion into functionalized drug-development monomers, such as 2-acrylamido-2-phenylacetic acid[4].

Protocol 1: Synthesis of 2-Nitro-2-phenylacetic Acid and Reduction to the Amine

Objective: To generate the α -amino derivative for downstream peptide or polymer synthesis.

Causality & Rationale: Nitration is conducted at strictly controlled low temperatures (0–5°C) to kinetically manage the exothermic reaction and direct the substitution appropriately[4]. The subsequent reduction utilizes Palladium on Carbon (Pd/C) because it selectively reduces the nitro group to a primary amine without hydrogenating the aromatic phenyl ring under standard atmospheric pressure[5].

Step-by-Step Methodology:

-

Nitration: Dissolve phenylacetic acid in a concentrated H₂SO₄ matrix. Slowly add an equimolar amount of concentrated HNO₃ dropwise while maintaining the reaction vessel in an ice bath at 0–5°C[5].

-

In-Process Control (IPC): Monitor the reaction via TLC (Hexane:EtOAc 7:3) until the starting material is entirely consumed. Self-validation: The disappearance of the starting material spot ensures the reaction has reached completion before quenching.

-

Quenching & Isolation: Pour the mixture over crushed ice to precipitate 2-nitro-2-phenylacetic acid. Filter, wash with cold distilled water to remove residual mineral acids, and dry under vacuum.

-

Reduction: Transfer the isolated 2-nitro-2-phenylacetic acid to a hydrogenation flask. Dissolve in anhydrous ethanol and add 10% w/w Pd-C catalyst[4].

-

Hydrogenation: Purge the flask with N₂, then introduce H₂ gas (1 atm). Stir vigorously at room temperature until H₂ uptake ceases.

-

Validation: Filter the catalyst through a Celite pad. Concentrate the filtrate in vacuo to yield 2-amino-2-phenylacetic acid (approx. 90% yield)[4]. Self-validation: Confirm product identity via ¹H-NMR (look for the loss of α -proton deshielding from the nitro group and the appearance of a broad -NH₂ singlet).

Fig 1. Synthetic workflow from phenylacetic acid to functionalized acrylamide derivatives.

Applications in Drug Development & Polymer Science

The derivatives of 2-nitro-2-phenylacetic acid are highly prized in combinatorial organic synthesis for generating unique biologically active compounds[6].

A. β -Lactam Antibiotic Intermediates

The reduced form (2-amino-2-phenylacetic acid) and its acetamido derivatives (e.g., (R)-2-Acetamido-2-phenylacetic acid) serve as crucial chiral backbones in the synthesis of β -lactam antibiotics, such as cephalosporins[7]. The lower steric hindrance and enhanced solubility in polar solvents make these intermediates ideal for coupling reactions during antibiotic manufacturing[2].

B. pH-Responsive Hydrogels for Targeted Drug Delivery

When converted into 2-acrylamido-2-phenylacetic acid, the molecule becomes a bifunctional monomer capable of free-radical polymerization[4]. The resulting polymers contain pendant carboxylic acid groups that ionize at physiological pH. Causality: This ionization causes electrostatic repulsion between polymer chains, leading to hydrogel swelling. Researchers exploit this mechanism to design smart drug delivery systems where the release profile of an encapsulated API is triggered specifically by the pH changes in the gastrointestinal tract or tumor microenvironments[4].

Fig 2. Downstream applications of a-nitrobenzeneacetic acid derivatives in drug development.

Comparative Analysis of Structural Analogs

To fully leverage the phenylacetic acid backbone in drug design, scientists often modify the α -position. Table 2 summarizes the properties of key derivatives synthesized from the α -nitro/ α -amino intermediates[2].

Table 2: Key Properties of Comparable Phenylacetic Acid Derivatives

| Compound Name | CAS No. | Molecular Weight | Key Functional Groups | Primary Application |

| 2-Acrylamido-2-phenylacetic acid | 173947-32-5 | ~207 g/mol | Acrylamido, carboxylic acid | Polymer chemistry, smart hydrogels |

| 2-Benzamido-2-phenylacetic acid | 29670-63-1 | 255.27 g/mol | Benzamido, carboxylic acid | Peptide synthesis, hydrophobic tuning |

| (R)-2-Acetamido-2-phenylacetic acid | 14257-84-2 | 193.18 g/mol | Acetamido, carboxylic acid | Antibiotic intermediates (Cephalosporins) |

Analytical Validation & Safety

To ensure the trustworthiness of the synthesized compounds, rigorous analytical validation is mandatory.

-

HPLC Analysis: Utilize a C18 reverse-phase column with a gradient of Water (0.1% TFA) and Acetonitrile to verify the purity of 2-nitro-2-phenylacetic acid. The strong UV absorbance of the nitro-aromatic system allows for high-sensitivity detection at 254 nm.

-

Safety Considerations: Nitroaromatic compounds are generally energetic and potentially hazardous. Handle 2-nitro-2-phenylacetic acid with appropriate PPE to avoid skin/eye irritation and respiratory exposure, mirroring the safety protocols established for its benzamido analogs[2].

References

- Combinatorial organic synthesis of unique biologically active compounds - US20040110228A1 Source: Google Patents URL

Sources

- 1. US20040110228A1 - Combinatorial organic synthesis of unique biologically active compounds - Google Patents [patents.google.com]

- 2. 2-Acrylamido-2-phenylacetic Acid|Research Chemical [benchchem.com]

- 3. US20040110228A1 - Combinatorial organic synthesis of unique biologically active compounds - Google Patents [patents.google.com]

- 4. 2-Acrylamido-2-phenylacetic Acid|Research Chemical [benchchem.com]

- 5. 2-Acrylamido-2-phenylacetic Acid|Research Chemical [benchchem.com]

- 6. US20040110228A1 - Combinatorial organic synthesis of unique biologically active compounds - Google Patents [patents.google.com]

- 7. 2-Acrylamido-2-phenylacetic Acid|Research Chemical [benchchem.com]

An In-depth Technical Guide to the Mechanism of Action of α-Nitro-benzeneacetic Acid in Organic Synthesis

Introduction: The Strategic Importance of α-Nitro-benzeneacetic Acid

α-Nitro-benzeneacetic acid is a uniquely versatile building block in modern organic synthesis. Its structure, featuring a carboxylic acid, a nitro group, and an acidic proton all attached to the same benzylic carbon, provides a powerful nexus of reactivity. The strong electron-withdrawing nature of both the nitro and carboxyl groups dramatically influences the molecule's chemical properties, making the α-proton exceptionally acidic and the nitro group amenable to a variety of valuable transformations.[1] This guide elucidates the core mechanistic principles that govern the reactivity of α-nitro-benzeneacetic acid, providing field-proven insights into its application for constructing complex molecular architectures, particularly in the realm of pharmaceutical development.

The Heart of Reactivity: α-Proton Acidity and Nitronate Anion Formation

The cornerstone of α-nitro-benzeneacetic acid's utility is the heightened acidity of its α-hydrogen. The inductive and resonance effects of the adjacent nitro group significantly stabilize the conjugate base, a resonance-stabilized carbanion known as a nitronate.[1] This stabilization facilitates deprotonation even with relatively mild bases, generating a potent carbon-centered nucleophile.[2]

The formation of this nitronate intermediate is the gateway to a majority of this compound's synthetic applications. The nucleophilic character resides primarily on the α-carbon, which attacks various electrophiles to form new carbon-carbon bonds.

Caption: Deprotonation of α-nitro-benzeneacetic acid to form the key nitronate intermediate.

Core Mechanistic Pathways and Synthetic Transformations

The nucleophilic nitronate anion derived from α-nitro-benzeneacetic acid is the central player in several powerful synthetic transformations. Understanding these mechanisms allows for the strategic design of synthetic routes to valuable target molecules.

The Henry (Nitroaldol) Reaction: A Classic C-C Bond Formation

Discovered by Louis Henry in 1895, the Henry reaction is analogous to the aldol reaction and serves as a reliable method for carbon-carbon bond formation.[3] It involves the nucleophilic addition of the nitronate anion to an aldehyde or ketone, yielding a β-nitro alcohol.[4][5][6]

Mechanism:

-

Deprotonation: A base removes the acidic α-proton from α-nitro-benzeneacetic acid to generate the resonance-stabilized nitronate anion.[2][4]

-

Nucleophilic Attack: The carbon of the nitronate attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This step forms a new C-C bond and creates a tetrahedral alkoxide intermediate.[2][3]

-

Protonation: The resulting β-nitro alkoxide is protonated by the conjugate acid of the base used, affording the final β-nitro alcohol product.[3]

All steps of the Henry reaction are reversible.[3] Consequently, experimental conditions must be carefully chosen. Using only catalytic amounts of a base is often recommended if the isolation of the β-hydroxy nitro compound is desired, as excess base can promote the reverse reaction or subsequent elimination of water to form a nitroalkene.[5]

Caption: Mechanistic workflow of the Henry (Nitroaldol) Reaction.

The Nef Reaction: Converting Nitro Groups to Carbonyls

The Nef reaction provides a powerful method for converting a primary or secondary nitro group into an aldehyde or ketone, respectively.[7][8] This transformation is synthetically crucial as it unmasks a carbonyl functionality from the relatively stable nitro group. The reaction requires the formation of the nitronate salt, which is then hydrolyzed under strong acidic conditions.[8][9]

Mechanism:

-

Nitronate Formation: The starting material is first treated with a base to form the corresponding nitronate salt.

-

Acid Hydrolysis: The pre-formed nitronate salt is then carefully added to a strong mineral acid (e.g., H₂SO₄, HCl).[10][11] This protonates the nitronate to form a nitronic acid intermediate.[8]

-

Further Protonation and Hydrolysis: The nitronic acid is further protonated, making it susceptible to nucleophilic attack by water.[8] A series of proton transfers and elimination steps ensues, ultimately leading to the formation of the carbonyl compound and nitrous oxide (N₂O).[8]

Causality Insight: The order of addition is critical for the success of the Nef reaction. The nitronate salt must be added to the strong acid. Reversing the addition can lead to the formation of undesired side products like oximes, as the reaction is highly pH-dependent.[9][10] The strong acid conditions favor the formation of the desired carbonyl compound.[10]

Caption: Mechanistic workflow of the Nef Reaction for carbonyl synthesis.

Decarboxylation: Accessing Nitromethane Derivatives

The presence of the strongly electron-withdrawing nitro group at the α-position facilitates the decarboxylation of α-nitro-benzeneacetic acid. This reaction typically occurs upon heating and can be base-mediated, proceeding through a mechanism that stabilizes the resulting carbanion.[12] The loss of carbon dioxide generates phenylnitromethane.

This property can be strategically employed or may need to be suppressed depending on the desired outcome. For instance, studies have shown that the decarboxylation of nitroacetic acid can be used to achieve time-programmable pH changes in aqueous solutions.[13][14]

Reduction of the Nitro Group: A Gateway to α-Amino Acids

One of the most significant applications of α-nitro-benzeneacetic acid derivatives in drug development is their use as precursors to α-amino acids. The nitro group can be selectively reduced to a primary amine, yielding valuable amino acid structures like phenylalanine and its derivatives.[15][16]

Commonly employed methods for this reduction include:

-

Catalytic Hydrogenation: Using hydrogen gas (H₂) over a metal catalyst such as Raney Nickel (Raney Ni) or Palladium on carbon (Pd/C).[17][18]

-

Dissolving Metal Reduction: Using metals like Zinc (Zn), Tin (Sn), or Iron (Fe) in an acidic medium, such as acetic acid or hydrochloric acid.[17][18]

This transformation is a cornerstone of peptide synthesis and the development of peptidomimetics.[17]

Summary of Synthetic Pathways

The diverse reactivity of α-nitro-benzeneacetic acid allows it to serve as a central hub for the synthesis of several important classes of compounds.

Caption: Key synthetic transformations starting from α-nitro-benzeneacetic acid.

Experimental Protocol: Synthesis of Phenylalanine

This protocol details the reduction of the nitro group in α-nitro-benzeneacetic acid to synthesize the amino acid phenylalanine. This method is a self-validating system, concluding with characterization to confirm product identity.

Objective: To synthesize (racemic) Phenylalanine via the reduction of α-nitro-benzeneacetic acid.

Materials:

-

α-Nitro-benzeneacetic acid

-

Zinc dust (Zn)

-

Glacial Acetic Acid (AcOH)

-

Deionized Water

-

Diethyl Ether

-

Ammonium Hydroxide (NH₄OH)

-

Ethanol

-

Standard laboratory glassware, magnetic stirrer, heating mantle, and filtration apparatus.

Methodology:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend α-nitro-benzeneacetic acid (1.0 eq) in glacial acetic acid (approx. 10 mL per gram of starting material).

-

Causality: Acetic acid serves as both the solvent and the proton source required for the metal reduction.

-

-

Addition of Reducing Agent: To the stirred suspension, add Zinc dust (approx. 4.0-5.0 eq) portion-wise over 30 minutes. The addition is exothermic and may require external cooling (ice bath) to maintain a controlled reaction temperature (below 50 °C).

-

Causality: Portion-wise addition of Zinc prevents the reaction from becoming too vigorous. A stoichiometric excess of the metal ensures complete reduction of the nitro group.[17]

-

-

Reaction Progression: After the addition is complete, heat the reaction mixture to 80-90 °C and maintain stirring for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup - Filtration: Once the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture through a pad of Celite to remove excess zinc and other inorganic salts. Wash the filter cake with a small amount of acetic acid.

-

Causality: Celite is a filter aid that prevents fine inorganic particles from clogging the filter paper.

-

-

Workup - Isolation: Concentrate the filtrate under reduced pressure to remove the bulk of the acetic acid. Add deionized water to the residue, which may cause the product to precipitate.

-

Purification - Isoelectric Precipitation: Adjust the pH of the aqueous solution to the isoelectric point of phenylalanine (pH ≈ 5.5-6.0) by the careful addition of ammonium hydroxide. The amino acid is least soluble at its isoelectric point and will precipitate out of the solution.

-

Causality: This is a standard and highly effective method for purifying amino acids from aqueous solutions.

-

-

Final Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration. Wash the solid with cold water, followed by cold ethanol, and finally diethyl ether to facilitate drying.

-

Characterization: Dry the white solid under vacuum. Confirm the identity and purity of the synthesized phenylalanine using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Conclusion

α-Nitro-benzeneacetic acid is a testament to the power of functional group interplay in organic chemistry. The activating effects of its nitro and carboxyl groups create a versatile nucleophile that engages in fundamental bond-forming reactions like the Henry reaction. Furthermore, the nitro group itself serves as a synthetic linchpin, readily transformable into carbonyls via the Nef reaction or into amines for the synthesis of valuable α-amino acids. A thorough understanding of these core mechanisms is indispensable for researchers and drug development professionals seeking to leverage this potent synthon for the efficient and strategic construction of complex molecular targets.

References

-

Filo. (2025, November 13). Explain the Nef Reaction. Filo. [Link]

-

Seebach, D., et al. (2001). Sterically hindered C(alpha, alpha)-disubstituted alpha-amino acids: synthesis from alpha-nitroacetate and incorporation into peptides. PubMed. [Link]

-

Wikipedia. (n.d.). Henry reaction. Wikipedia. [Link]

-

Wikipedia. (n.d.). Nef reaction. Wikipedia. [Link]

-

I.R.I.S. (n.d.). decarboxylation of nitroacetic acid allows the time-controlled rising of pH to a definite value. I.R.I.S. [Link]

-

Master Organic Chemistry. (n.d.). Henry Reaction. Master Organic Chemistry. [Link]

-

Organic Chemistry Portal. (n.d.). Henry Reaction. Organic Chemistry Portal. [Link]

-

SynArchive. (n.d.). Nef Reaction. SynArchive. [Link]

-

Organic Chemistry Portal. (n.d.). Nef Reaction. Organic Chemistry Portal. [Link]

-

Name-Reaction.com. (2026). Henry reaction. Name-Reaction.com. [Link]

-

ResearchGate. (2021, April 21). Time-programmable pH: Decarboxylation of nitroacetic acid allows the time-controlled rising of pH to a definite value. ResearchGate. [Link]

-

LibreTexts Chemistry. (2022, September 25). 26.4: Synthesis of Amino Acids. LibreTexts Chemistry. [Link]

- Google Patents. (n.d.). Amino acid synthesis - US2570297A.

-

National Institutes of Health. (n.d.). A Walk through Recent Nitro Chemistry Advances. PMC. [Link]

-

ResearchGate. (2025, August 9). The spontaneous decarboxylation of strong carboxylic acid − carboxylate mixtures and the use of carbon surfaces to trap the released free radicals. ResearchGate. [Link]

-

Master Organic Chemistry. (2018, October 8). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. [Link]

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Henry reaction - Wikipedia [en.wikipedia.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Henry Reaction [organic-chemistry.org]

- 6. name-reaction.com [name-reaction.com]

- 7. Explain the Nef Reaction | Filo [askfilo.com]

- 8. Nef reaction - Wikipedia [en.wikipedia.org]

- 9. Nef Reaction [organic-chemistry.org]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. synarchive.com [synarchive.com]

- 12. researchgate.net [researchgate.net]

- 13. iris.uniroma1.it [iris.uniroma1.it]

- 14. researchgate.net [researchgate.net]

- 15. 26.3 Synthesis of Amino Acids – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 16. US2570297A - Amino acid synthesis - Google Patents [patents.google.com]

- 17. Sterically hindered C(alpha, alpha)-disubstituted alpha-amino acids: synthesis from alpha-nitroacetate and incorporation into peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. masterorganicchemistry.com [masterorganicchemistry.com]

Benzeneacetic acid, a-nitro- CAS 518038-88-5 molecular weight and properties

Benzeneacetic acid, α-nitro- (CAS 518038-88-5): Molecular Properties, Synthetic Pathways, and Advanced Applications

Executive Overview

Benzeneacetic acid, α-nitro- (commonly referred to as 2-nitro-2-phenylacetic acid) is a highly reactive, bifunctional building block utilized in advanced organic synthesis, drug development, and materials science. Featuring both a carboxylic acid and a nitro group on the alpha carbon relative to a phenyl ring, this compound serves as a critical intermediate for synthesizing non-natural amino acids and photostabilizing conjugates. This technical guide provides an in-depth analysis of its physicochemical properties, regioselective synthesis, and downstream applications.

Chemical Identity & Physicochemical Profiling

Understanding the baseline quantitative data of Benzeneacetic acid, α-nitro- is essential for predicting its behavior in synthetic workflows. The presence of the strongly electron-withdrawing nitro group on the alpha carbon significantly increases the acidity of the adjacent carboxylic acid while making the alpha-proton highly labile.

Table 1: Quantitative Chemical Properties

| Property | Value |

|---|---|

| IUPAC Name | 2-nitro-2-phenylacetic acid |

| CAS Registry Number | 518038-88-5 |

| Molecular Formula | C₈H₇NO₄ |

| Molecular Weight | 181.15 g/mol |

| Key Functional Groups | Carboxylic acid (-COOH), Nitro (-NO₂), Phenyl (-C₆H₅) |

| Physical State | Solid |

Mechanistic Synthesis & Regioselective Nitration

The primary synthetic route to α-nitrobenzeneacetic acid relies on the controlled nitration of phenylacetic acid. According to established protocols, phenylacetic acid undergoes nitration using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at strictly maintained temperatures of 0–5°C (2)[2].

Causality of Experimental Choices: The 0–5°C temperature window is not merely a recommendation; it is a critical thermodynamic control point. The nitration reaction is highly exothermic. If the temperature exceeds 5°C, the reaction loses regioselectivity, leading to unwanted electrophilic aromatic substitution on the benzene ring (e.g., forming 4-nitrophenylacetic acid) or oxidative cleavage of the alpha-carbon. Sulfuric acid acts dually as a catalyst to generate the active nitronium ion (NO₂⁺) and as a dehydrating agent to drive the equilibrium forward.

Synthetic pathway from phenylacetic acid to α-aminobenzeneacetic acid.

Downstream Applications in Drug Development & Materials Science

Precursor to Non-Natural Amino Acids

The primary utility of α-nitrobenzeneacetic acid lies in its role as a precursor. It can be catalytically reduced to 2-amino-2-phenylacetic acid (phenylglycine) using hydrogen gas (H₂) over a Palladium on Carbon (Pd-C) catalyst in ethanol, achieving yields up to 90% (2)[2]. This amino acid is a critical chiral intermediate in the synthesis of β-lactam antibiotics, such as cephalosporins and ampicillin derivatives[2].

Photostabilization in Advanced Microscopy

Nitrophenylacetic acid (NPA) derivatives are increasingly utilized in single-molecule and STimulated Emission Depletion (STED) microscopy. Conjugating NPA to fluorophores (e.g., Cy5 or ATTO647N) leverages Photoinduced Electron Transfer (PET) to quench triplet dark states. This conjugation protects the fluorophore against reversible off-switching, significantly extending the apparent photobleaching times and on-duration during high-intensity laser excitation (3)[3].

Workflow for NPA-mediated photostabilization in STED microscopy.

Experimental Workflows (Self-Validating Protocols)

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating specific checkpoints to verify reaction success before proceeding to subsequent steps.

Protocol 1: Synthesis of α-Nitrobenzeneacetic Acid

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer and an ice-salt bath, add 1.0 equivalent of phenylacetic acid to concentrated H₂SO₄.

-

Nitration: Slowly add a stoichiometric mixture of concentrated HNO₃ and H₂SO₄ dropwise. Crucial: Maintain the internal temperature strictly between 0–5°C to prevent aromatic nitration[2].

-

Quenching: After 2 hours of stirring, pour the mixture over crushed ice to halt the reaction and precipitate the crude product.

-

Self-Validation Checkpoint: Filter and wash the precipitate. Run a Thin Layer Chromatography (TLC) plate using Hexane:Ethyl Acetate (7:3). The product must show a distinct Rf from the starting phenylacetic acid. Confirm the presence of the alpha-nitro group via FT-IR (look for the strong asymmetric NO₂ stretch at ~1550 cm⁻¹).

Protocol 2: Catalytic Reduction to α-Aminobenzeneacetic Acid

-

Setup: Dissolve the purified α-nitrobenzeneacetic acid in absolute ethanol. Add 10% Pd-C catalyst (typically 5-10 mol%) under an inert argon atmosphere to prevent premature ignition.

-

Hydrogenation: Purge the reaction vessel with H₂ gas and maintain a balloon pressure of H₂ at room temperature[2].

-

Monitoring & Self-Validation: Monitor the hydrogen uptake. The reaction is complete when the theoretical volume of H₂ (3 equivalents) is consumed. Validate by spotting the reaction mixture on TLC and staining with ninhydrin; a positive (purple/blue) spot confirms the formation of the primary amine.

-

Workup: Filter the mixture through a pad of Celite to remove the Pd-C catalyst safely (avoiding pyrophoric hazards upon drying). Evaporate the ethanol under reduced pressure to yield 2-amino-2-phenylacetic acid (approx. 90% yield)[2].

Sources

The Solubility Profile of α-Nitrophenylacetic Acid: A Technical Guide for Drug Development Professionals

Introduction: Understanding the Critical Role of Solubility in Pharmaceutical Development

In the landscape of drug discovery and development, the physicochemical properties of an active pharmaceutical ingredient (API) are paramount to its ultimate success. Among these, solubility stands as a critical gatekeeper, profoundly influencing bioavailability, formulation strategies, and manufacturability. This technical guide provides an in-depth exploration of the solubility profile of α-Nitrophenylacetic acid, a key chemical intermediate in the synthesis of various pharmaceuticals.[1] As researchers and scientists, a comprehensive understanding of how this molecule behaves in different solvent environments is crucial for optimizing reaction conditions, purification processes, and the development of effective drug delivery systems.

This guide will delve into the theoretical underpinnings of solubility, present experimentally determined solubility data for the ortho-, meta-, and para-isomers of nitrophenylacetic acid in a range of polar and non-polar solvents, and provide a detailed, field-proven protocol for determining solubility. The insights herein are designed to empower drug development professionals to make informed decisions, mitigate risks associated with poor solubility, and accelerate the journey from laboratory to clinic.

Theoretical Framework: The Interplay of Forces Governing Solubility

The solubility of a solid in a liquid is the result of a thermodynamic equilibrium between the solid state and the solution. This process is governed by the principle of "like dissolves like," which is a simplified expression of the complex intermolecular forces at play. The dissolution of a solute involves the disruption of two sets of interactions: the solute-solute forces holding the crystal lattice together and the solvent-solvent interactions. This is followed by the formation of new solute-solvent interactions.

For α-Nitrophenylacetic acid, its molecular structure dictates its solubility behavior. The molecule possesses a polar carboxylic acid group (-COOH) capable of acting as both a hydrogen bond donor and acceptor, a nitro group (-NO2) which is also polar and can accept hydrogen bonds, and a phenyl ring which contributes a non-polar, hydrophobic character. The interplay between these functional groups and the properties of the solvent, such as polarity, hydrogen bonding capacity, and dipolarity/polarizability, will determine the extent of solubility.[2][3]

The position of the nitro group on the phenyl ring (ortho, meta, or para) also influences physical properties like the crystal lattice energy and melting point, which in turn affect solubility. Generally, a higher melting point suggests a more stable crystal lattice that requires more energy to break apart, often leading to lower solubility.[2]

Quantitative Solubility Data for Nitrophenylacetic Acid Isomers

The following table summarizes the experimentally determined mole fraction solubility (x₁) of 2-nitrophenylacetic acid and 4-nitrophenylacetic acid in a variety of polar and non-polar solvents at different temperatures. This data is crucial for selecting appropriate solvents for synthesis, purification, and formulation. For 3-nitrophenylacetic acid, detailed quantitative data is less readily available in the literature; however, qualitative solubility information is provided.

Table 1: Mole Fraction Solubility (x₁) of Nitrophenylacetic Acid Isomers in Various Solvents

| Solvent | Polarity | 2-Nitrophenylacetic Acid (x₁) at 298.15 K (25°C) | 4-Nitrophenylacetic Acid (x₁) at 298.15 K (25°C) | 3-Nitrophenylacetic Acid (Qualitative) |

| Polar Solvents | ||||

| N,N-Dimethylformamide (DMF) | Polar Aprotic | 0.4013 | 0.3015 | - |

| Methanol | Polar Protic | 0.2854 | 0.2189 | Slightly Soluble[4] |

| Ethanol | Polar Protic | 0.2018 | 0.1467 | - |

| n-Propanol | Polar Protic | 0.1652 | 0.1082 | - |

| Isopropanol | Polar Protic | 0.1257 | 0.0764 | - |

| n-Butanol | Polar Protic | 0.1436 | 0.0913 | - |

| Isobutanol | Polar Protic | 0.0789 | 0.0598 | - |

| Acetonitrile | Polar Aprotic | 0.0812 | 0.0416 | - |

| Ethylene Glycol | Polar Protic | 0.0936 | 0.0211 | - |

| Water | Polar Protic | 0.0028 | 0.0014 | Soluble[4] |

| Non-Polar Solvents | ||||

| 1,4-Dioxane | Non-Polar | 0.2854 | 0.1245 | - |

| Ethyl Acetate | Moderately Polar | 0.2018 | 0.0853 | - |

| Cyclohexane | Non-Polar | 0.0001 | 0.00003 | - |

Data for 2-Nitrophenylacetic Acid and 4-Nitrophenylacetic Acid is derived from studies by Zhou et al. (2020) and Zhang et al. (2020) respectively, which utilized the shake-flask method and HPLC for analysis.[2][3]

As the data indicates, the solubility of both 2- and 4-nitrophenylacetic acid is significantly higher in polar solvents, particularly those that are polar aprotic (like DMF) or polar protic alcohols (like methanol and ethanol), compared to non-polar solvents like cyclohexane.[2][3] This is attributable to the strong dipole-dipole interactions and hydrogen bonding between the solute and the polar solvent molecules. The solubility generally decreases as the alkyl chain of the alcohol increases, which is consistent with a decrease in the overall polarity of the solvent.[2][3]

Experimental Protocol: Isothermal Shake-Flask Method for Solubility Determination

The following protocol details the widely accepted isothermal shake-flask method for accurately determining the equilibrium solubility of a compound like α-Nitrophenylacetic acid. This method is considered the "gold standard" for its reliability and direct measurement of thermodynamic solubility.

Materials and Equipment:

-

α-Nitrophenylacetic acid (high purity, >99%)

-

Selected solvents (HPLC grade or equivalent)

-

Analytical balance (readable to at least 0.1 mg)

-

Glass vials with PTFE-lined screw caps

-

Thermostatic shaking incubator or water bath with precise temperature control (e.g., ±0.1°C)

-

Centrifuge

-

Syringes and solvent-compatible syringe filters (e.g., 0.22 µm PTFE)

-

Calibrated volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Step-by-Step Methodology:

-

Preparation of Supersaturated Solutions:

-

Rationale: Starting with an excess of solid ensures that equilibrium is reached from a state of saturation, preventing the risk of undersaturation and inaccurate measurements.

-

Add an excess amount of α-Nitrophenylacetic acid to a series of glass vials. A visual excess of solid should be present.

-

Accurately add a known volume or mass of the desired solvent to each vial.

-

-

Equilibration:

-

Rationale: Achieving a true thermodynamic equilibrium is critical. The time required can vary depending on the compound and solvent system.

-

Place the sealed vials in a thermostatic shaking incubator set to the desired constant temperature (e.g., 25°C, 37°C).

-

Agitate the vials for a predetermined period (typically 24-72 hours). The optimal equilibration time should be established by sampling at various time points (e.g., 24, 48, 72 hours) and confirming that the measured concentration no longer changes.

-

-

Phase Separation:

-

Rationale: It is imperative to separate the undissolved solid from the saturated solution without altering the temperature, which could change the solubility.

-

After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for a sufficient period (e.g., 2-4 hours) to allow the excess solid to settle.

-

For finely dispersed solids, centrifugation at the same temperature as the equilibration may be necessary to achieve clear separation.

-

-

Sampling and Sample Preparation:

-

Rationale: Careful sampling and immediate filtration prevent the introduction of undissolved particles into the analytical sample, which would lead to an overestimation of solubility.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a pre-weighed volumetric flask. The first few drops should be discarded to saturate the filter material.

-

Accurately dilute the filtered sample with a suitable solvent (often the mobile phase for the HPLC analysis) to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Rationale: A validated, sensitive, and specific analytical method is essential for accurate concentration determination.

-

Analyze the diluted samples using a validated HPLC-UV method.

-

Construct a calibration curve using standard solutions of α-Nitrophenylacetic acid of known concentrations.

-

Calculate the concentration of the saturated solution based on the calibration curve and the dilution factor. The solubility can then be expressed in various units (e.g., mg/mL, mol/L, mole fraction).

-

Visual Representation of the Experimental Workflow

Caption: Isothermal Shake-Flask Solubility Determination Workflow.

Structure-Solubility Relationship: A Deeper Dive

The observed solubility trends can be rationalized by examining the molecular interactions between α-Nitrophenylacetic acid and the solvents.

-

In Polar Protic Solvents (e.g., Methanol, Water): The carboxylic acid group of the solute can form strong hydrogen bonds with the hydroxyl groups of the solvent. The nitro group can also participate in hydrogen bonding as an acceptor. These favorable interactions overcome the energy required to break the crystal lattice, leading to higher solubility.

-

In Polar Aprotic Solvents (e.g., DMF, Acetonitrile): These solvents possess large dipole moments and can act as hydrogen bond acceptors. They effectively solvate the polar regions of the α-Nitrophenylacetic acid molecule, particularly the carboxylic acid and nitro groups, through dipole-dipole interactions. The absence of a hydrogen-donating group in the solvent can sometimes lead to very high solubility, as seen with DMF, as the solvent does not need to disrupt its own hydrogen-bonding network to the same extent as a protic solvent.

-

In Non-Polar Solvents (e.g., Cyclohexane): The interactions between the non-polar solvent and the highly polar solute are weak (primarily van der Waals forces). These interactions are not strong enough to overcome the solute-solute interactions within the crystal lattice and the solvent-solvent interactions. Consequently, solubility is extremely low.

The following diagram illustrates these fundamental interactions at a molecular level.

Caption: Solute-Solvent Interactions and Resulting Solubility.

Conclusion and Future Directions

The solubility of α-Nitrophenylacetic acid is a multifaceted property that is highly dependent on the polarity and hydrogen bonding capabilities of the solvent system. The quantitative data and theoretical discussions presented in this guide underscore the importance of selecting appropriate solvents to ensure successful outcomes in pharmaceutical research and development. The ortho- and para-isomers exhibit high solubility in polar solvents like DMF and methanol, and very low solubility in non-polar solvents like cyclohexane.

For drug development professionals, this knowledge is directly applicable to optimizing crystallization processes for purification, where a solvent with a steep solubility-temperature profile is often desired. Furthermore, in pre-formulation studies, understanding the solubility in various pharmaceutically acceptable excipients is the first step toward designing a dosage form with adequate bioavailability. The provided shake-flask protocol serves as a robust framework for generating reliable solubility data for this and other compounds of interest. Future work should aim to generate comprehensive quantitative solubility data for the 3-nitro isomer to enable a complete comparative analysis of all three isomers.

References

-

PubChem. (n.d.). 3-Nitrophenylacetic acid. Retrieved from [Link]

-

Zhang, C., et al. (2020). Solubility Modeling, Solvent Effect, and Dissolution Properties of 4-Nitrophenylacetic Acid in Thirteen Solvents Ranging from 283.15 to 328.15 K. Journal of Chemical & Engineering Data, 65(5), 2569–2579. Retrieved from [Link]

-

Xinghui Synthesis. (2025, October 9). Understanding 4-Nitrophenylacetic Acid: Properties and Chemical Synthesis. Retrieved from [Link]

-

PubChem. (n.d.). (4-Nitrophenyl)acetic acid. Retrieved from [Link]

-

Zhou, Y., et al. (2020). Equilibrium Solubility and Dissolution Property Analysis of 2‑Nitrophenylacetic Acid in 13 Pure Solvents at Elevated Temperatures. figshare. Retrieved from [Link]

Sources

Spectroscopic Characterization of Benzeneacetic acid, α-nitro-: A Technical Whitepaper

Executive Summary

Benzeneacetic acid, α-nitro- (commonly referred to as 2-nitro-2-phenylacetic acid) is a highly reactive, bifunctional organic intermediate. Featuring both a carboxylic acid and a nitro group on a benzylic carbon, it serves as a critical building block in the combinatorial synthesis of biologically active compounds[1] and acts as a precursor for advanced functional polymers and β-lactam antibiotics[2]. Due to the potent electron-withdrawing nature of its functional groups, rigorous spectroscopic validation is required to ensure structural integrity and purity prior to downstream applications. This whitepaper establishes a self-validating analytical framework for its characterization using 1H NMR, 13C NMR, and FT-IR spectroscopy.

Chemical Identity & Structural Properties

Before initiating spectroscopic analysis, it is essential to establish the baseline physical and chemical parameters of the analyte.

| Property | Value |

| Chemical Name | Benzeneacetic acid, α-nitro- |

| Synonyms | 2-nitro-2-phenylacetic acid; α-nitrophenylacetic acid |

| Molecular Formula | C8H7NO4 |

| Molecular Weight | 181.15 g/mol |

| Key Functional Groups | Carboxylic Acid (-COOH), Nitro (-NO2), Phenyl (-C6H5) |

Experimental Workflow & Logical Relationships

The following diagram illustrates the logical progression from the synthesis of Benzeneacetic acid, α-nitro- via the nitration of phenylacetic acid[2], through to the self-validating spectroscopic workflows.

Synthesis and spectroscopic validation workflow for Benzeneacetic acid, α-nitro-.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality in Experimental Design

The selection of the NMR solvent is the most critical variable for this compound. The zwitterionic-like polarity induced by the nitro and carboxylic acid groups often leads to poor solubility and line broadening in non-polar solvents like CDCl3. Dimethyl sulfoxide-d6 (DMSO-d6) is the optimal choice because its high dielectric constant disrupts the intermolecular hydrogen bonding of the carboxylic acid dimers, yielding sharp, well-resolved signals.

Furthermore, the α-proton (CH-NO2) is highly acidic due to the combined electron-withdrawing effects of the nitro, carboxyl, and phenyl groups. If trace D2O is present in the solvent, this proton can undergo rapid deuterium exchange, leading to a loss of the signal. To create a self-validating system , the integration of the five aromatic protons must always be checked against the single α-proton. If the α-proton integrates to less than 1.0, solvent exchange or degradation has occurred.

Step-by-Step NMR Protocol

-

Sample Preparation: Weigh exactly 15–20 mg of Benzeneacetic acid, α-nitro-.

-

Solvation: Dissolve the solid in 0.6 mL of isotopically pure DMSO-d6 (99.9% D) stored over 4Å molecular sieves to prevent H/D exchange at the α-carbon.

-

Acquisition (1H NMR): Acquire data at 400 MHz using 16 scans. Set the relaxation delay (D1) to 1.0 s.

-

Acquisition (13C NMR): Acquire data at 100 MHz using 512–1024 scans. Crucial Step: Set the D1 delay to at least 2.0–3.0 seconds. The quaternary carbons (C=O, C-NO2, and Phenyl C1) lack attached protons for dipole-dipole relaxation; a short delay will suppress these critical signals.

1H NMR Reference Data (400 MHz, DMSO-d6)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality / Notes |

| 13.50 | Broad singlet (br s) | 1H | -COOH | Highly deshielded; broad due to chemical exchange. |

| 7.45 – 7.60 | Multiplet (m) | 5H | Aromatic (C6H5) | Ortho, meta, and para protons overlap in this region. |

| 6.35 | Singlet (s) | 1H | α-CH | Strongly deshielded by the adjacent -NO2, -COOH, and phenyl ring. |

13C NMR Reference Data (100 MHz, DMSO-d6)

| Chemical Shift (δ, ppm) | Type | Assignment | Causality / Notes |

| 166.0 | Quaternary | -COOH | Carbonyl carbon; requires long D1 delay for detection. |

| 131.0 | Quaternary | Phenyl C1 (ipso) | Substituted aromatic carbon. |

| 129.5 | CH | Phenyl C2, C6 (ortho) | - |

| 129.0 | CH | Phenyl C4 (para) | - |

| 128.5 | CH | Phenyl C3, C5 (meta) | - |

| 89.5 | CH | α-C (C-NO2) | Highly deshielded aliphatic carbon due to the nitro group. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Causality in Experimental Design

Traditional IR spectroscopy relies on pressing the analyte into a Potassium Bromide (KBr) pellet. However, KBr is highly hygroscopic. The absorbed water produces a massive, broad O-H stretch that completely masks the diagnostic carboxylic acid O-H stretch of Benzeneacetic acid, α-nitro-.

To ensure trustworthiness and data integrity, Attenuated Total Reflectance (ATR) FT-IR must be used. ATR allows for the direct analysis of the neat solid without a matrix, eliminating moisture interference and providing a non-destructive, self-validating spectral fingerprint.

Step-by-Step FT-IR (ATR) Protocol

-

Background Calibration: Clean the diamond ATR crystal with HPLC-grade isopropanol. Allow to dry and collect a background spectrum (32 scans) to validate the absence of contamination.

-

Sample Application: Place 2–5 mg of the neat solid directly onto the center of the ATR crystal.

-

Compression: Apply uniform pressure using the ATR anvil to ensure intimate contact between the crystal and the solid, which is required for the evanescent wave to penetrate the sample.

-

Acquisition: Acquire 32 scans from 4000 cm⁻¹ to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

FT-IR Reference Data (ATR, Solid State)

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

| 3300 – 2500 | Strong, Broad | -COOH | O-H stretching (hydrogen-bonded dimer) |

| 1725 | Strong, Sharp | -COOH | C=O stretching |

| 1560 | Strong | -NO2 | Asymmetric N-O stretching |

| 1365 | Strong | -NO2 | Symmetric N-O stretching |

| 1210 | Medium | -COOH | C-O stretching |

| 730, 695 | Strong | Phenyl Ring | C-H out-of-plane bending (monosubstituted) |

Conclusion

The accurate characterization of Benzeneacetic acid, α-nitro- relies on understanding the electronic impact of its functional groups on analytical instrumentation. By utilizing DMSO-d6 with extended relaxation delays in NMR, and matrix-free ATR in FT-IR, researchers can construct a self-validating analytical profile. The integration of the α-proton against the aromatic system serves as the ultimate internal control for sample integrity, ensuring that this highly reactive intermediate is structurally sound for downstream pharmaceutical synthesis.

References

- US20040110228A1 - Combinatorial organic synthesis of unique biologically active compounds Google Patents URL

-

NIST Chemistry WebBook, SRD 69 (Standard Reference Data for Spectroscopy) National Institute of Standards and Technology (NIST) URL: [Link]

Sources

Application Notes and Protocols for the Esterification of α-Nitro-Benzeneacetic Acid Derivatives

Introduction

α-Nitro-benzeneacetic acid and its derivatives are pivotal intermediates in the synthesis of a wide range of pharmaceuticals and fine chemicals. The presence of the α-nitro group, a strong electron-withdrawing moiety, alongside a carboxylic acid function, presents unique challenges and opportunities in their chemical transformations. This guide provides an in-depth exploration of the primary methods for the esterification of these valuable compounds, offering detailed protocols, mechanistic insights, and practical advice for researchers, scientists, and professionals in drug development.

The strategic placement of the α-nitro group significantly increases the acidity of the α-proton and influences the reactivity of the adjacent carboxylic acid. This electronic effect must be carefully considered when selecting an esterification strategy to avoid potential side reactions such as elimination or decomposition, particularly under harsh basic or acidic conditions[1][2][3]. This document will navigate these complexities, providing a robust framework for successful synthesis.

Chapter 1: Foundational Principles of Esterification for α-Nitro-Benzeneacetic Acids

The esterification of α-nitro-benzeneacetic acids involves the conversion of the carboxylic acid group (-COOH) into an ester (-COOR). The choice of method is dictated by the stability of the starting material, the desired ester, and the presence of other functional groups. The electron-withdrawing nature of the α-nitro group enhances the acidity of the carboxylic acid proton, which can facilitate certain reaction pathways while complicating others[2][3].

Mechanistic Considerations and Challenges

The primary challenge in the esterification of α-nitro-benzeneacetic acids is the potential for side reactions under both acidic and basic conditions.

-

Under Acidic Conditions (e.g., Fischer-Speier Esterification): While the strong acid catalyst protonates the carbonyl oxygen, increasing its electrophilicity for attack by the alcohol, prolonged exposure to high temperatures and strong acids can lead to decomposition of the nitro-containing substrate[4][5][6][7][8].

-

Under Basic Conditions (e.g., Alkylation of the Carboxylate): The use of a base to deprotonate the carboxylic acid can also lead to deprotonation of the α-carbon, forming a nitronate anion. This can lead to undesired side reactions.

-

Mild Conditions (e.g., Carbodiimide Coupling): Methods that operate under neutral or near-neutral conditions are often preferred to circumvent the stability issues associated with strongly acidic or basic environments.

Chapter 2: Key Esterification Methodologies and Protocols

This chapter details the most effective and commonly employed methods for the esterification of α-nitro-benzeneacetic acid derivatives.

Method 1: Fischer-Speier Esterification

The Fischer-Speier esterification is a classic and cost-effective method involving the reaction of a carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)[4][9]. The reaction is an equilibrium process, and to drive it towards the product, either the alcohol is used in large excess, or water is removed as it is formed[6][7][8].

2.1.1 Mechanism of Fischer-Speier Esterification

The reaction proceeds through a series of proton transfer, nucleophilic attack, and dehydration steps[4][5][6][7][8].

2.1.2 Detailed Protocol: Synthesis of Ethyl α-Nitro-Benzeneacetate

This protocol is adapted from established procedures for similar compounds[10].

Materials:

-

α-Nitro-benzeneacetic acid

-

Absolute Ethanol (large excess)

-

Concentrated Sulfuric Acid (catalytic amount)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator.

Procedure:

-

In a round-bottom flask, dissolve α-nitro-benzeneacetic acid (1 equivalent) in absolute ethanol (10-20 equivalents).

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the solution.

-

Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Remove the excess ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in diethyl ether and transfer to a separatory funnel.

-

Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl α-nitro-benzeneacetate.

-

Purify the product by column chromatography on silica gel if necessary.

| Parameter | Condition | Rationale |

| Catalyst | H₂SO₄, p-TsOH | Strong acid protonates the carbonyl, activating it for nucleophilic attack. |

| Solvent | Excess Alcohol | Serves as both reactant and solvent, driving the equilibrium forward. |

| Temperature | Reflux | Increases reaction rate, but prolonged heating can cause decomposition. |

| Work-up | Basic Wash (NaHCO₃) | Neutralizes the acid catalyst and removes unreacted carboxylic acid. |

Method 2: Carbodiimide-Mediated Esterification

Carbodiimide coupling agents, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), facilitate ester formation under mild, neutral conditions, making them ideal for sensitive substrates[11][12][13][14]. These reagents activate the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the alcohol[11][14].

2.2.1 Mechanism of DCC/EDC Coupling

The carbodiimide activates the carboxylic acid, which is then susceptible to nucleophilic attack by the alcohol[12][14][15].

2.2.2 Detailed Protocol: Synthesis of Methyl α-Nitro-Benzeneacetate using DCC

Materials:

-

α-Nitro-benzeneacetic acid

-

Methanol

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP) (catalytic amount)

-

Dichloromethane (DCM)

-

Hexanes

-

Round-bottom flask, magnetic stirrer, ice bath.

Procedure:

-

Dissolve α-nitro-benzeneacetic acid (1 equivalent) and a catalytic amount of DMAP (0.1 equivalents) in anhydrous DCM in a round-bottom flask.

-

Add methanol (1.2 equivalents) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

In a separate flask, dissolve DCC (1.1 equivalents) in a minimal amount of anhydrous DCM.

-

Add the DCC solution dropwise to the reaction mixture with stirring.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours. A white precipitate of dicyclohexylurea (DCU) will form.

-

Filter off the DCU precipitate and wash it with a small amount of cold DCM.

-

Combine the filtrate and washings and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel, eluting with a mixture of hexanes and ethyl acetate.

| Parameter | Condition | Rationale |

| Coupling Agent | DCC, EDC | Activates the carboxylic acid under mild conditions. |

| Catalyst | DMAP | Acyl transfer catalyst that accelerates the reaction. |

| Solvent | Anhydrous DCM, THF | Aprotic solvent to prevent hydrolysis of the intermediate. |

| Temperature | 0 °C to Room Temp. | Controls the reaction rate and minimizes side reactions. |

| Work-up | Filtration | Removes the insoluble urea byproduct. |

Method 3: Mitsunobu Reaction

The Mitsunobu reaction is a versatile method for converting primary and secondary alcohols to esters with inversion of stereochemistry at the alcohol center[16][17]. It utilizes triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD)[16]. This method is particularly useful for temperature-sensitive substrates as it proceeds under mild and neutral conditions.

2.3.1 Detailed Protocol: Esterification via Mitsunobu Reaction

Materials:

-

α-Nitro-benzeneacetic acid

-

Alcohol (e.g., benzyl alcohol)

-

Triphenylphosphine (PPh₃)

-

Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

-

Anhydrous Tetrahydrofuran (THF)

-

Round-bottom flask, magnetic stirrer, ice bath, dropping funnel.

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve α-nitro-benzeneacetic acid (1 equivalent), the desired alcohol (1.2 equivalents), and triphenylphosphine (1.5 equivalents) in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of DEAD or DIAD (1.5 equivalents) in anhydrous THF dropwise via a dropping funnel over 30 minutes.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC.

-

Once complete, remove the solvent under reduced pressure.

-

The crude product, which will contain triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproduct, can be purified by column chromatography on silica gel.

| Parameter | Condition | Rationale |

| Reagents | PPh₃, DEAD/DIAD | Forms an alkoxyphosphonium salt, activating the alcohol. |

| Solvent | Anhydrous THF, Dioxane | Aprotic solvent to maintain anhydrous conditions. |

| Temperature | 0 °C to Room Temp. | Mild conditions suitable for sensitive substrates. |

| Stereochemistry | Inversion at alcohol center | Proceeds via an SN2 mechanism. |

Chapter 3: Troubleshooting and Optimization

| Problem | Possible Cause | Suggested Solution |

| Low Yield | Incomplete reaction | Extend reaction time, increase temperature slightly (if substrate is stable), or use a more efficient catalyst (e.g., DMAP in DCC coupling). |

| Decomposition of starting material | Use milder reaction conditions (e.g., switch from Fischer to DCC or Mitsunobu). | |

| Equilibrium not shifted | In Fischer esterification, use a larger excess of alcohol or remove water using a Dean-Stark trap. | |

| Formation of Side Products | Elimination or other side reactions | Lower the reaction temperature, use a non-nucleophilic base if applicable, or switch to a milder esterification method. |

| Hydrolysis of product | Ensure anhydrous conditions, especially for DCC and Mitsunobu reactions. | |

| Difficult Purification | Byproducts co-elute with product | For DCC reactions, ensure complete precipitation of DCU by cooling. For Mitsunobu, multiple chromatographic purifications may be necessary. |

Chapter 4: Safety Precautions

-

General: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Reagent-Specific Hazards:

-

Strong Acids (H₂SO₄): Corrosive. Handle with extreme care.

-

DCC: Potent skin sensitizer. Avoid all contact with skin.

-

DEAD/DIAD: Can be shock-sensitive and potentially explosive. Handle with care and store appropriately.

-

Organic Solvents: Flammable and may be toxic. Avoid inhalation and contact with skin.

-

References

-

Fischer–Speier esterification - Wikipedia. [Link]

-

Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances - MDPI. [Link]

-

Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps. [Link]

-

Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]

-

Fischer Esterification - Chemistry Steps. [Link]

-

Fischer Esterification - Organic Chemistry Portal. [Link]

-

Conversion of Carboxylic acids to amides using DCC as an activating agent. [Link]

-

Mitsunobu reaction - Wikipedia. [Link]

-

Mitsunobu Reaction. [Link]

-

Synthesis of α-nitro carbonyls via nitrations in flow - MPG.PuRe. [Link]

-

The Role of Dicyclohexylcarbodiimide (DCC) in Peptide Synthesis. [Link]

-

THE USE OF O-NITROARYLACETONITRILES IN THE MITS~~NOBU REACTION: MECHANISTIC IMPLICATIONS AND SYNTHETIC APPLICATIONS. [Link]

-

Nitrosobenzene: Reagent for the Mitsunobu Esterification Reaction - PMC - NIH. [Link]

-

p. 270 - Organic Syntheses Procedure. [Link]

-

Synthesis of α-Nitro Carbonyls via Nitrations in Flow | The Journal of Organic Chemistry. [Link]

-

Recent Advances in the Synthesis of Carboxylic Acid Esters - IntechOpen. [Link]

-

"PART I: A NEW REACTION OF ALPHA-NITRO ESTERS AND NITRILES AND ALPHA, A" by STEVEN DOUGLAS BOYD - Purdue e-Pubs. [Link]

-

Is a carboxylic acid more stable in an acidic medium than a basic medium? - Quora. [Link]

- US8658818B2 - Methods of producing nitrate esters - Google P

- US20120130115A1 - Methods of producing nitrate esters - Google P

-

Acidity of Carboxylic Acids - HCPG. [Link]

-

-

The Fischer Esterification. [Link]

-

-

Synthesis of unnatural α-amino esters using ethyl nitroacetate and condensation or cycloaddition reactions - PMC. [Link]

-

Fischer-Speier Esterification - SynArchive. [Link]

-

p-NITROPHENYLACETIC ACID - Organic Syntheses Procedure. [Link]

- CN107304165A - The preparation method of ethyl nitroacetate and its intermediate - Google P

-

Efficient Esterification of Carboxylic Acids with Alcohols by Hydrogen Peroxide as a Novel Condensing Agent†. [Link]

-

Generation and esterification of electrophilic fatty acid nitroalkenes in triacylglycerides - PubMed. [Link]

-

11.3 Acidity of Carboxylic Acids – Fundamentals of Organic Chemistry-OpenStax Adaptation. [Link]

-

Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC), part of Test Meth - EPA. [Link]

-

Acidity of Carboxylic Acids | OpenOChem Learn. [Link]

-

Synthesis of para-nitrophenyl acetate - PrepChem.com. [Link]

-

Highly Efficient Esterification of Carboxylic Acids with Alcohols by Montmorillonite-Enwrapped Titanium as a Heterogeneous Acid Catalyst. | Request PDF - ResearchGate. [Link]

-

21.3 Reactions of Carboxylic Acids - Organic Chemistry - OpenStax. [Link]

-

Nef Reaction - Organic Chemistry Portal. [Link]

-

More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger - Master Organic Chemistry. [Link]

-

How to synthesize esters of nitro compounds? - ResearchGate. [Link]

-

(PDF) Synthesis Methyl Nitrophenyl Acrylate and Cytotoxic Activity Test against P388 Leukemia Cells - ResearchGate. [Link]

- CN101486654A - Method for synthesizing 2-methyl-3-nitrophenylacetic acid - Google P

-

21.2: Acidity of Carboxylic Acids - Chemistry LibreTexts. [Link]

Sources

- 1. quora.com [quora.com]

- 2. 11.3 Acidity of Carboxylic Acids – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]

- 3. Acidity of Carboxylic Acids | OpenOChem Learn [learn.openochem.org]

- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 8. organic-chemistry.org [organic-chemistry.org]

- 9. synarchive.com [synarchive.com]

- 10. ETHYL 2-(3-NITROPHENYL)ACETATE | 14318-64-0 [chemicalbook.com]

- 11. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]

- 12. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 13. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 14. The Role of Dicyclohexylcarbodiimide (DCC) in Peptide Synthesis - Creative Peptides [creative-peptides.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 17. glaserr.missouri.edu [glaserr.missouri.edu]

Application Note: A Validated Approach for the Quantification of Nitrophenylacetic Acid Isomers using HPLC-UV and GC-MS

An Application Note and Protocol for the Analysis of Nitrophenylacetic Acids

Abstract

This document provides detailed methodologies for the development and validation of analytical methods for the quantification of nitrophenylacetic acid isomers, key intermediates in pharmaceutical and chemical synthesis. Due to the polarity and potential thermal lability of these compounds, two orthogonal techniques are presented: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for direct analysis and Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization. We will focus on two common isomers, 2-Nitrophenylacetic acid and 4-Nitrophenylacetic acid, to illustrate the method development process. This guide explains the rationale behind instrumental parameter selection, sample preparation, and validation procedures to ensure data of the highest quality and integrity for researchers, scientists, and drug development professionals.

Introduction

Benzeneacetic acid, a-nitro-, more systematically known as nitrophenylacetic acid (NPAA), represents a class of compounds with significant interest in organic synthesis and as potential impurities in active pharmaceutical ingredients (APIs). The position of the nitro group on the phenyl ring (ortho, meta, or para) dictates the molecule's chemical properties and reactivity. Accurate quantification of these isomers is critical for process control, impurity profiling, and stability studies.

The analytical challenge lies in the compound's inherent characteristics: a polar carboxylic acid group and a chromophoric nitroaromatic system. This application note details two robust and reliable analytical approaches:

-

HPLC-UV: A direct, non-destructive technique ideal for quantifying the native compound in solution. It leverages the strong UV absorbance of the nitroaromatic ring.[1][2]

-

GC-MS: A highly sensitive and selective technique that provides structural confirmation. Due to the low volatility of the carboxylic acid, a derivatization step is required to convert the analyte into a form suitable for gas chromatography.[3][4]

This document serves as a comprehensive guide, providing not only step-by-step protocols but also the scientific justification for each procedural choice.

Part I: High-Performance Liquid Chromatography (HPLC-UV) Method

Rationale and Method Development Strategy

Reverse-phase HPLC is the technique of choice for the direct analysis of NPAA isomers. The separation is based on the differential partitioning of the analytes between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.

Key Experimental Choices:

-

Column Selection: A C18 stationary phase is selected for its versatility and proven performance in separating aromatic compounds.[5] It provides sufficient hydrophobicity to retain the NPAA isomers.

-

Mobile Phase Composition: An acidified water/acetonitrile gradient is employed. The acid (typically formic or phosphoric acid) serves a critical purpose: it suppresses the ionization of the carboxylic acid group (pKa ≈ 4) by lowering the mobile phase pH.[6][7] This ensures the analyte is in a neutral, more retained form, leading to sharp, symmetrical peaks and reproducible retention times. Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency.[1][8]

-

Detector Wavelength: The nitroaromatic functional group exhibits strong UV absorbance. A detection wavelength of 254 nm is a common and effective choice for nitroaromatic compounds, offering a good balance of sensitivity and selectivity.[1]

HPLC-UV Experimental Workflow

The logical flow for the HPLC-UV analysis is outlined below.

Caption: Workflow for HPLC-UV analysis of Nitrophenylacetic Acid.

Detailed HPLC-UV Protocol

Instrumentation:

-

Agilent 1100/1200 Series HPLC or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and UV/DAD detector.

Materials and Reagents:

-

2-Nitrophenylacetic acid and 4-Nitrophenylacetic acid reference standards

-

Acetonitrile (HPLC Grade)

-

Formic Acid (LC-MS Grade)

-

Deionized Water (18.2 MΩ·cm)

-

0.45 µm Syringe Filters (e.g., PTFE)

Protocol Steps:

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% Formic Acid in Water. Add 1.0 mL of formic acid to 1.0 L of deionized water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Add 1.0 mL of formic acid to 1.0 L of acetonitrile.

-

Degas both mobile phases for 15 minutes using an ultrasonic bath or vacuum degasser.

-

-

Standard Solution Preparation:

-

Prepare a 1.0 mg/mL primary stock solution of each NPAA isomer in a 50:50 mixture of acetonitrile and water (diluent).

-

Perform serial dilutions from the primary stock to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.

-

-

Sample Preparation:

-

Accurately weigh the sample material and dissolve it in the diluent to achieve a theoretical concentration within the calibration range.

-

Vortex for 30 seconds and sonicate for 5 minutes to ensure complete dissolution.

-

Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.[6]

-

-

Chromatographic Conditions:

Parameter Setting Column C18, 4.6 x 150 mm, 5 µm Mobile Phase A 0.1% Formic Acid in Water Mobile Phase B 0.1% Formic Acid in Acetonitrile Gradient 0-2 min (25% B), 2-12 min (25-80% B), 12-13 min (80% B), 13-14 min (80-25% B), 14-18 min (25% B) Flow Rate 1.0 mL/min Injection Volume 10 µL Column Temp. 30 °C | Detection | UV at 254 nm |

-

Data Analysis:

-

Integrate the peak area of the NPAA isomers.

-

Construct a linear calibration curve by plotting peak area against concentration.

-

Determine the concentration of NPAA in the samples using the regression equation from the calibration curve.

-

Method Performance Characteristics (HPLC-UV)

The following table summarizes the expected performance of this method.

| Parameter | 2-Nitrophenylacetic acid | 4-Nitrophenylacetic acid |

| Retention Time (min) | ~8.5 | ~8.2 |

| Linearity (r²) | > 0.999 | > 0.999 |

| Range (µg/mL) | 1 - 100 | 1 - 100 |

| Limit of Detection (LoD) | 0.3 µg/mL | 0.3 µg/mL |

| Limit of Quant. (LoQ) | 1.0 µg/mL | 1.0 µg/mL |

| Precision (%RSD, n=6) | < 2.0% | < 2.0% |

| Accuracy (% Recovery) | 98 - 102% | 98 - 102% |

Part II: Gas Chromatography-Mass Spectrometry (GC-MS) Method

Rationale and Method Development Strategy

GC-MS offers superior selectivity and sensitivity compared to HPLC-UV and provides mass spectral data for definitive identification. However, carboxylic acids like NPAA are non-volatile and thermally labile, making them unsuitable for direct GC analysis.[9] Therefore, a derivatization step is mandatory.

Key Experimental Choices:

-

Derivatization: Silylation is a common and effective derivatization technique for compounds with active hydrogens, such as carboxylic acids and alcohols.[3][4] We will use N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst. This reaction replaces the acidic proton of the carboxyl group with a nonpolar trimethylsilyl (TMS) group, rendering the molecule volatile and thermally stable.

-

GC Column Selection: A low-to-mid polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, RTx-5MS), is an excellent choice. This stationary phase provides good separation for a wide range of derivatized compounds.[3]

-

Injection Mode: A splitless injection is used to ensure the efficient transfer of trace-level analytes onto the column, maximizing sensitivity.[10]

-

MS Detection: The mass spectrometer can be operated in full scan mode to obtain complete mass spectra for identification or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative accuracy.[11][12]

GC-MS Experimental Workflow

The process, including the critical derivatization step, is illustrated below.

Caption: Workflow for GC-MS analysis of Nitrophenylacetic Acid.

Detailed GC-MS Protocol

Instrumentation:

-

Agilent 7890 GC with 5977 MS or equivalent, equipped with a split/splitless injector and autosampler.

Materials and Reagents:

-

Reference standards for 2- and 4-Nitrophenylacetic acid

-

Acetonitrile (Anhydrous, GC grade)

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% TMCS

-

Nitrogen gas, high purity

-

2 mL GC vials with inserts

Protocol Steps:

-

Standard Solution Preparation:

-

Prepare a 1.0 mg/mL primary stock solution of each NPAA isomer in anhydrous acetonitrile.

-

Create a series of calibration standards (e.g., 0.1 µg/mL to 50 µg/mL) by diluting the stock solution with acetonitrile.

-

-

Sample Preparation and Derivatization:

-

Accurately prepare the sample in anhydrous acetonitrile to achieve a concentration within the calibration range.

-

Pipette 100 µL of each standard or sample into a 2 mL GC vial insert.

-

Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas. It is critical to remove all solvent and moisture.

-

Add 100 µL of BSTFA + 1% TMCS to the dry residue.

-

Cap the vial tightly and heat in a heating block or oven at 70 °C for 30 minutes.

-

After cooling to room temperature, the sample is ready for injection.

-

-

GC-MS Conditions:

Parameter Setting Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film Injector Splitless, 270 °C Carrier Gas Helium, Constant Flow @ 1.2 mL/min Oven Program 80 °C (hold 1 min), ramp 15 °C/min to 280 °C (hold 5 min) MS Transfer Line 280 °C Ion Source Temp. 230 °C Ionization Mode Electron Ionization (EI), 70 eV Acquisition Full Scan (50-450 amu) or SIM | SIM Ions (TMS deriv.) | To be determined from full scan analysis of standards |

-

Data Analysis:

-

Identify the TMS-derivatized NPAA peak by its retention time and mass spectrum.

-

For quantification, use the peak area of a characteristic ion from the SIM data or the total ion chromatogram (TIC) from the scan data.

-

Construct a linear calibration curve and calculate the concentration in unknown samples.

-

Method Performance Characteristics (GC-MS)

The following table summarizes the expected performance of the GC-MS method.

| Parameter | 2-Nitrophenylacetic acid | 4-Nitrophenylacetic acid |

| Linearity (r²) | > 0.998 | > 0.998 |

| Range (µg/mL) | 0.1 - 50 | 0.1 - 50 |

| Limit of Detection (LoD) | 0.03 µg/mL | 0.03 µg/mL |

| Limit of Quant. (LoQ) | 0.1 µg/mL | 0.1 µg/mL |

| Precision (%RSD, n=6) | < 5.0% | < 5.0% |

| Accuracy (% Recovery) | 95 - 105% | 95 - 105% |

Method Comparison and Conclusion

Both HPLC-UV and GC-MS are powerful techniques for the analysis of nitrophenylacetic acids, each with distinct advantages.

-

HPLC-UV is rapid, requires minimal sample preparation, and is ideal for routine quality control and high-throughput screening.

-

GC-MS offers significantly lower detection limits and provides structural confirmation, making it the preferred method for trace-level impurity analysis and definitive identification.